molecular formula C37H60O3 B13414844 Testosterone Oleate

Testosterone Oleate

Cat. No.: B13414844
M. Wt: 552.9 g/mol
InChI Key: SWBGYSKCVKYHCT-YJCOOKQZSA-N
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Description

Testosterone Oleate is a synthetic ester of testosterone, a primary male sex hormone and anabolic steroid. It is formed by the esterification of testosterone with oleic acid. This compound is used in various therapeutic applications, particularly in hormone replacement therapy for men with low testosterone levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone Oleate is synthesized through the esterification of testosterone with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Testosterone Oleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, such as ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of testosterone and oleic acid.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Testosterone Oleate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in modulating androgen receptor activity and its effects on cellular processes.

    Medicine: Used in hormone replacement therapy to treat conditions such as hypogonadism and delayed puberty in males.

    Industry: Employed in the formulation of various pharmaceutical products.

Mechanism of Action

Testosterone Oleate exerts its effects by binding to androgen receptors in target tissues. Once bound, the complex translocates to the nucleus, where it binds to specific DNA sequences and regulates gene expression. This leads to the activation of various signaling pathways involved in the development and maintenance of male secondary sexual characteristics, muscle growth, and overall anabolic effects.

Comparison with Similar Compounds

Similar Compounds

  • Testosterone Enanthate
  • Testosterone Cypionate
  • Testosterone Propionate

Comparison

Testosterone Oleate is unique due to its specific ester group, which influences its pharmacokinetic properties, such as absorption rate and half-life. Compared to Testosterone Enanthate and Testosterone Cypionate, this compound may have different release profiles and duration of action, making it suitable for specific therapeutic applications.

Properties

Molecular Formula

C37H60O3

Molecular Weight

552.9 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C37H60O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-35(39)40-34-23-22-32-31-21-20-29-28-30(38)24-26-36(29,2)33(31)25-27-37(32,34)3/h11-12,28,31-34H,4-10,13-27H2,1-3H3/b12-11-/t31-,32-,33-,34-,36-,37-/m0/s1

InChI Key

SWBGYSKCVKYHCT-YJCOOKQZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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